Hexamidine

Descripción general

Descripción

Hexamidine is an antiseptic drug primarily used for treating dermatomycoses and superficial bacterial infections, often in combination with clotrimazole . It is also used as a preservative in pharmaceuticals and cosmetics .

Synthesis Analysis

Hexamidine is synthesized through a simple acid addition reaction . The dihydrochloride was first synthesized and patented as a trypanocide for May & Baker in 1939 .Molecular Structure Analysis

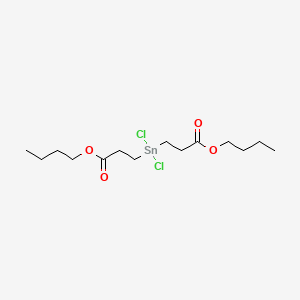

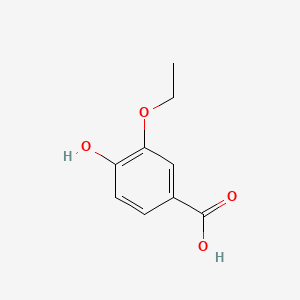

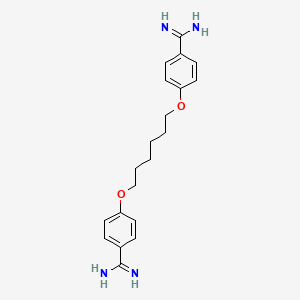

Hexamidine has a molecular formula of C20H26N4O2, with an average mass of 354.446 Da and a mono-isotopic mass of 354.205566 Da .Chemical Reactions Analysis

The absorption spectra of hexamidine in sodium hydroxide solutions of various concentrations, ethanol, and water-alcohol mixtures have three absorption maxima, at 251, 258, and 264 nm, which differ only slightly in intensity .Physical And Chemical Properties Analysis

Hexamidine has a melting point of 225°C for its diisethionate salt (HEX D) and 266°C for its dihydrochloride salt (HEX H). The LogD values at pH 7.4 are -0.74 for HEX D and -0.70 for HEX H respectively .Aplicaciones Científicas De Investigación

Biocidal Properties

Hexamidine has been recognized for its biocidal properties, which make it an effective agent against a broad spectrum of microorganisms. It is used as a preservative in various topical preparations, capitalizing on its ability to inhibit microbial growth and ensure product safety and longevity .

Protease Inhibition

Studies have shown that Hexamidine acts as a protease inhibitor. This application is particularly relevant in skin health, where it helps to maintain the balance of proteolytic activity that is crucial for skin homeostasis and repair processes .

Skin Health and Homeostasis

Hexamidine contributes to skin health by influencing lipid processing enzymes, which are vital for maintaining the skin’s barrier function. Its role in promoting corneocyte maturity and regulating stratum corneum thickness is also significant for preserving skin integrity .

Trans Epidermal Water Loss (TEWL)

The compound has been studied for its effects on TEWL, a measure of the water loss through the epidermis. By affecting TEWL, Hexamidine can help in managing skin hydration levels, which is essential for various dermatological conditions .

Formulation and Dermal Targeting

Research has delved into the skin permeation properties of Hexamidine and its salts. This knowledge is crucial for developing formulations that effectively target the dermal layer, optimizing the delivery and efficacy of Hexamidine in therapeutic applications .

Cosmetic Applications

Due to its antimicrobial activity, Hexamidine is allowed as a preservative in cosmetics and toiletries by the European Union Cosmetics Directive. It can be used up to a maximum concentration of 0.10%, ensuring the safety and stability of personal care products .

Mecanismo De Acción

Target of Action

Hexamidine primarily targets the HTH-type transcriptional regulator QacR in organisms such as Staphylococcus aureus and Staphylococcus haemolyticus . QacR is a multidrug binding protein that regulates the expression of a drug efflux pump in Staphylococcus species .

Mode of Action

The exact mechanism of Hexamidine’s biocidal action is unknown, but it is presumed to be similar to quaternary ammonium compounds . This involves binding to the negatively charged lipid membranes of pathogens, disrupting their normal function .

Biochemical Pathways

Its antiseptic and disinfectant properties suggest that it likely interferes with essential biochemical processes in the targeted pathogens, leading to their death or inhibition .

Pharmacokinetics

As an antiseptic, it is primarily used topically, which suggests that its systemic absorption may be minimal .

Result of Action

Hexamidine exhibits both antibacterial and antifungal properties . It is used for the local treatment of minor infections, dermatomycoses, and superficial bacterial infections . When applied topically, it can help to clear the infection and promote healing .

Action Environment

The efficacy and stability of Hexamidine can be influenced by various environmental factors. For instance, it is used primarily as its diisethionate salt, which is more water-soluble than the dihydrochloride . This suggests that the presence of water and the specific salt form of Hexamidine can impact its solubility, and thus its effectiveness .

Safety and Hazards

Propiedades

IUPAC Name |

4-[6-(4-carbamimidoylphenoxy)hexoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N4O2/c21-19(22)15-5-9-17(10-6-15)25-13-3-1-2-4-14-26-18-11-7-16(8-12-18)20(23)24/h5-12H,1-4,13-14H2,(H3,21,22)(H3,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQLKNTOKMBVBKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=N)N)OCCCCCCOC2=CC=C(C=C2)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60191524 | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexamidine | |

CAS RN |

3811-75-4 | |

| Record name | Hexamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3811-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexamidine [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003811754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03808 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60191524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3483C2H13H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action for Hexamidine's antimicrobial activity?

A1: Hexamidine, like other diamidines, exerts its antimicrobial effects through two main events: diffusion across cellular membranes and interaction with cellular components. Its cationic nature, due to protonated amidine groups, allows it to bind to negatively charged phospholipids in bacterial membranes. This disrupts membrane integrity, leading to leakage of cellular contents and ultimately cell death. [, , ]

Q2: How effective is Hexamidine in treating dandruff, and what is its mechanism of action in this context?

A2: Hexamidine Diisethionate, at a concentration of 0.1%, demonstrates efficacy in treating dandruff by reducing Malassezia globosa, a fungus implicated in dandruff pathogenesis. It effectively reduces dandruff symptoms, including scalp itching and flaking, compared to control shampoos. [, ]

Q3: Can Hexamidine be combined with other anti-dandruff agents, and what are the benefits?

A3: Combining Hexamidine Isethionate with other anti-dandruff agents like zinc pyridine thione shows a synergistic effect in reducing dandruff and providing antimicrobial activity. This combination offers enhanced efficacy compared to using either agent alone, potentially allowing for lower concentrations of each ingredient while maintaining effectiveness. []

Q4: Are there specific considerations for using Hexamidine in eye makeup and baby products?

A4: While Hexamidine and Hexamidine Diisethionate are generally recognized as safe for cosmetic use at concentrations up to 0.1%, specific data regarding their use in eye makeup and baby products is limited. Caution is advised, and further research is needed to determine safe and effective concentration levels for these product categories. []

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of Hexamidine Diisethionate?

A5: Studies show that Hexamidine Diisethionate is poorly absorbed through human cadaver skin and rat skin. When administered intravenously to rats, it rapidly metabolizes into Hexamidine, primarily excreted in feces with a small amount in urine. There is no significant accumulation in any tissue. []

Q6: Are there any known cases of resistance to Hexamidine, and how does it compare to other anti-Acanthamoeba agents?

A6: While Hexamidine generally demonstrates effectiveness against Acanthamoeba, cases of resistance have been reported. A study highlighted a patient with Acanthamoeba keratitis resistant to both Polyhexamethylene Biguanide (PHMB)-Hexamidine and Chlorhexidine-Hexamidine treatments. This case highlights the potential for drug resistance in Acanthamoeba and the need for alternative treatment options. []

Q7: What are the potential adverse effects associated with Hexamidine use?

A7: Although generally considered safe, Hexamidine can cause contact dermatitis and photoallergy in some individuals. [, , ] One case report documented an anaphylactic reaction following intranasal Hexamidine application, highlighting the possibility of immediate hypersensitivity reactions. []

Q8: What are the structural differences between various Hexamidine salts, and how do they impact their physicochemical properties?

A8: Hexamidine Diisethionate (HEX D) and Hexamidine Dihydrochloride (HEX H) are two common salts of Hexamidine. Their differing counterions influence their physicochemical properties like solubility, stability, and permeability, making them suitable for different formulation strategies. [, ]

Q9: What formulation approaches are being explored to enhance the delivery of Hexamidine to the skin?

A9: Researchers are exploring the use of chemical penetration enhancers in topical formulations to improve the delivery of both HEX D and HEX H into the skin. These enhancers facilitate the passage of Hexamidine through the stratum corneum, potentially leading to increased efficacy. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-methylphenyl)methyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B1206695.png)

![7-Fluoro-2-(fluoromethyl)-10-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1206701.png)

![3-[2-Methoxy-6-(4-methoxyphenyl)-3-pyridinyl]-5-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B1206708.png)